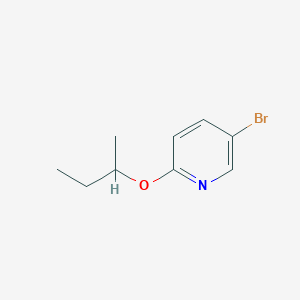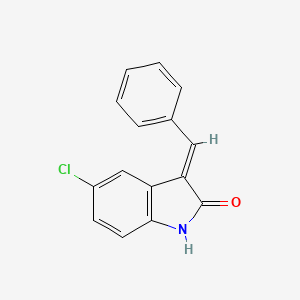![molecular formula C12H14N2O2S2 B12109515 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12109515.png)
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide est un composé hétérocyclique qui présente une structure unique combinant un noyau thiénoimidazole avec une substitution benzylique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante commence par la cyclisation de précurseurs thioamide et diamine appropriés en milieu acide pour former le noyau thiénoimidazole. Le groupe benzylique est ensuite introduit par des réactions de substitution nucléophile ou d'alkylation.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse en laboratoire, en mettant l'accent sur la capacité d'adaptation, la rentabilité et les considérations environnementales. Les catalyseurs et les solvants sont choisis pour maximiser le rendement et la pureté tout en minimisant les déchets et la consommation d'énergie.
Analyse Des Réactions Chimiques
Types de réactions
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide peut subir diverses réactions chimiques, notamment:
Oxydation: Ce composé peut être oxydé pour former des sulfoxydes ou des sulfones, selon les réactifs et les conditions utilisés.
Réduction: Les réactions de réduction peuvent convertir le groupe thione en thiol ou encore en hydrocarbure.
Réactifs et conditions courantes
Oxydation: Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction: Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Des réactifs électrophiles comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en conditions basiques ou acides.
Principaux produits
Les principaux produits de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels en position benzylique.
Applications de la recherche scientifique
This compound a plusieurs applications dans la recherche scientifique:
Chimie: Il sert de brique de base pour la synthèse de molécules et de matériaux plus complexes.
Biologie: La structure unique du composé lui permet d'interagir avec des macromolécules biologiques, ce qui en fait un candidat pour le développement de médicaments.
Médecine: Les applications thérapeutiques potentielles comprennent les activités antimicrobiennes, antivirales et anticancéreuses.
Industrie: Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires telles que les enzymes ou les récepteurs. Le noyau thiénoimidazole peut imiter des substrats ou des inhibiteurs naturels, permettant au composé de moduler les voies biologiques. Le groupe benzylique peut améliorer l'affinité de liaison et la spécificité par des interactions hydrophobes ou un empilement π-π.
Applications De Recherche Scientifique
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The thienoimidazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The benzylic group can enhance binding affinity and specificity through hydrophobic interactions or π-π stacking.
Comparaison Avec Des Composés Similaires
Composés similaires
1-benzylimidazole: Manque les groupes thiéno et thione, ce qui le rend moins polyvalent en termes de réactivité chimique et d'activité biologique.
Tetrahydrothieno[3,4-d]imidazole: Structure de base similaire mais sans la substitution benzylique, affectant ses propriétés physiques et chimiques.
Thiéno[3,4-d]imidazole-2-thione: Noyau similaire mais manque le groupe benzylique et la fonctionnalité 5,5-dioxide, ce qui peut influencer sa réactivité et ses applications.
Unicité
1-benzyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide se démarque par ses caractéristiques structurelles combinées, qui confèrent une réactivité chimique unique et un potentiel pour des applications diverses. La présence à la fois du noyau thiénoimidazole et du groupe benzylique permet une large gamme de modifications chimiques et d'interactions avec des cibles biologiques.
La polyvalence de ce composé en fait un sujet d'étude précieux dans diverses disciplines scientifiques, de la chimie synthétique à la pharmacologie et la science des matériaux.
Propriétés
Formule moléculaire |
C12H14N2O2S2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione |
InChI |
InChI=1S/C12H14N2O2S2/c15-18(16)7-10-11(8-18)14(12(17)13-10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,17) |
Clé InChI |
BYAGIGIRJJKMRN-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CS1(=O)=O)N(C(=S)N2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


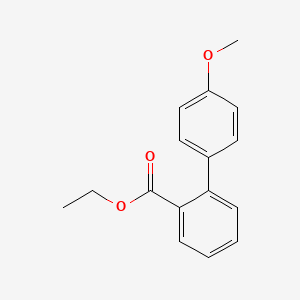
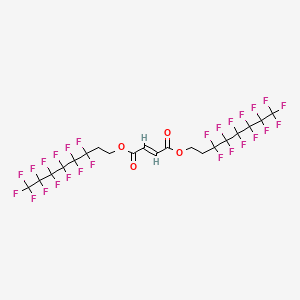
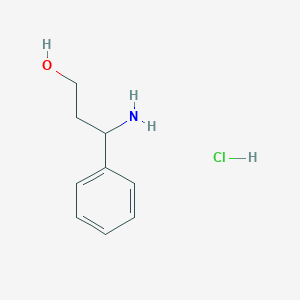

![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)

